Perrhenate

説明

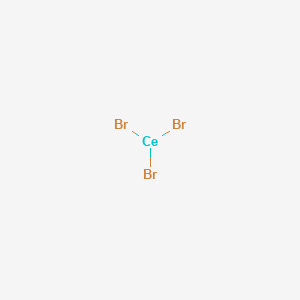

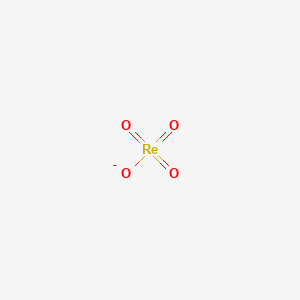

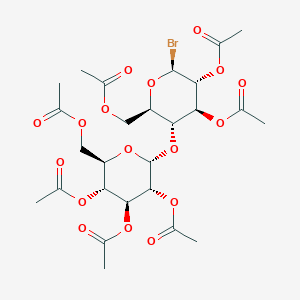

Perrhenate is an anion with the formula ReO− 4, or a compound containing this ion . It is tetrahedral, similar in size and shape to perchlorate and the valence isoelectronic permanganate . The perrhenate anion is stable over a broad pH range and can be precipitated from solutions with the use of organic cations .

Synthesis Analysis

Typical perrhenate salts are the alkali metal derivatives and ammonium perrhenate . These salts are prepared by oxidation of rhenium compounds with nitric acid followed by neutralization of the resulting perrhenic acid . Addition of tetrabutylammonium chloride to aqueous solutions of sodium perrhenate gives tetrabutylammonium perrhenate, which is soluble in organic solvents .

Molecular Structure Analysis

The perrhenate anion is tetrahedral . It is similar in size and shape to perchlorate and the valence isoelectronic permanganate .

Chemical Reactions Analysis

Perrhenate anion is a weaker base than Cl− or Br− but stronger than ClO− 4 or BF− 4 . Silver perrhenate reacts with trimethylsilyl chloride to give the silyl “ester” (CH 3) 3 SiOReO 3 . Perrhenate may undergo condensation with formation of small rhenium polyoxometalate Re 4O2− 15 .

Physical And Chemical Properties Analysis

The perrhenate anion is stable over a broad pH range . It can be precipitated from solutions with the use of organic cations . Perrhenate, like its conjugate acid perrhenic acid, features rhenium in the oxidation state of +7 with a d 0 configuration .

科学的研究の応用

Nuclear Waste Management : Perrhenate serves as a surrogate for pertechnetate in studies related to nuclear waste. It is used to understand the behavior of radioactive technetium in waste tank sludges, particularly in the context of iron and aluminum oxyhydroxides (Wakoff & Nagy, 2004).

Environmental Remediation : The sorption and desorption of perrhenate on biochar under both static batch and dynamic conditions were studied, providing insights into the removal of pertechnetate from aqueous solutions, which is crucial for environmental remediation (Rajec et al., 2016).

Contamination Remediation : A cationic metal-organic framework was found to have ultra-high selectivity in trapping perrhenate/pertechnetate, which is significant in the remediation of nuclear waste contamination (Li et al., 2019).

Chemical Analysis : Perrhenate is used in analytical methods for its determination in solutions. One method involves extraction into methyl isobutyl ketone from solutions containing copper(II), azide, and 2,2'-bipyridine (Senise & Silva, 1975).

Medical Research : Studies have investigated the kinetics of perrhenate uptake and compared its biodistribution with iodide and pertechnetate, which is important in the context of thyroid cancer treatment and diagnosis (Zuckier et al., 2004).

Lubricant Additives : Research on the tribological behavior of perrhenates suggests their potential as lubricating oil additives, offering significant friction and wear reduction, especially at high temperatures (Wang, Zhang, & Zhang, 2016).

Solvent Extraction Studies : Comparisons between perrhenate and pertechnetate in solvent extraction systems provide insights into their chemical behavior and potential applications in the nuclear fuel cycle (Eiroa-Lledo et al., 2019).

Chemical Bonding Research : Investigations into the halogen and C-H hydrogen bonding to perrhenate contribute to the understanding of chemical bonding mechanisms, which are important in the design of molecular receptors and sensors (Massena et al., 2015).

Soil and Groundwater Remediation : Research on the reductive immobilization of perrhenate in soil and groundwater using starch-stabilized zero valent iron nanoparticles is significant for environmental cleanup, especially in areas contaminated with radioactive isotopes (Liu, Qian, & Zhao, 2013).

Safety And Hazards

Perrhenate may intensify fire and is an oxidizer . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

将来の方向性

The recovery of scattered metal ions such as perrhenate (Re (VII)) from industrial effluents has enormous economic benefits and promotes resource reuse . Nanoscale-metal/biochar hybrid biosorbents are attractive for recovery but are limited by their insufficient stability and low selectivity in harsh environments .

特性

IUPAC Name |

oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Re/q;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXHJFQOFOBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Re- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perrhenate | |

CAS RN |

1092105-66-2 | |

| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)